molecular formula C2H8N2O4S2 B3022866 2-Methyl-2-thiopseudourea sulfate CAS No. 14527-26-5

2-Methyl-2-thiopseudourea sulfate

Cat. No.: B3022866
CAS No.: 14527-26-5
M. Wt: 188.23 g/mol
InChI Key: NNBBQNFHCVVQHZ-UHFFFAOYSA-N
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Description

2-Methyl-2-thiopseudourea sulfate is a chemical compound with the molecular formula C₂H₈N₂O₄S₂ and a molecular weight of 188.23 g/mol . It is commonly used in various scientific research applications due to its unique properties and reactivity.

Preparation Methods

2-Methyl-2-thiopseudourea sulfate can be synthesized through the reaction of isothiourea with a methylating agent such as dimethyl sulfate . The reaction typically involves the following steps:

  • Dissolve isothiourea in a small amount of water.
  • Add dimethyl sulfate to the solution while stirring.
  • Allow the reaction to proceed at room temperature.
  • Purify the product by crystallization or filtration.

Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure high purity of the final product .

Chemical Reactions Analysis

Scientific Research Applications

2-Methyl-2-thiopseudourea sulfate is widely used in scientific research due to its ability to inhibit inducible nitric oxide synthase (iNOS) . This property makes it valuable in studies related to:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds.

    Biology: It is used to study the role of nitric oxide in biological systems.

    Medicine: It is investigated for its potential therapeutic effects in conditions involving excessive nitric oxide production.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Properties

IUPAC Name

methyl carbamimidothioate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2S.H2O4S/c1-5-2(3)4;1-5(2,3)4/h1H3,(H3,3,4);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBBQNFHCVVQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14527-26-5, 2986-19-8 (Parent)
Record name Carbamimidothioic acid, methyl ester, sulfate (1:1)
Source CAS Common Chemistry
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Record name Carbamimidothioic acid, methyl ester, sulfate (1:?)
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Record name Pseudourea, 2-methyl-2-thio-, hydrogen sulfate
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DSSTOX Substance ID

DTXSID50932549
Record name Sulfuric acid--methyl carbamimidothioate (1/1)
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Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

867-44-7, 2260-00-6, 14527-26-5
Record name S-Methylisothiourea hemisulfate
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Record name Carbamimidothioic acid, methyl ester, sulfate (1:?)
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Record name Carbamimidothioic acid, methyl ester, sulfate (1:?)
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Record name Pseudourea, 2-methyl-2-thio-, hydrogen sulfate
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Record name 14527-26-5
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Record name 2-Methyl-2-thiopseudourea sulfate
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Record name Carbamimidothioic acid, methyl ester, sulfate (1:?)
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Record name Sulfuric acid--methyl carbamimidothioate (1/1)
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Record name Bis(S-methylthiouronium) sulphate
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Record name 2-methylisothiouronium hydrogen sulphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 2-methyl-2-thiopseudourea sulfate in the context of the provided research papers?

A1: this compound is primarily employed as a reagent in the synthesis of heterocyclic compounds, specifically pyrimidine derivatives. [, , , ] These studies highlight its role in cyclocondensation reactions, leading to the formation of diverse pyrimidine structures with potential biological activities.

Q2: Can you give an example of a specific reaction where this compound is used to synthesize a pyrimidine derivative?

A2: Certainly! In one study, researchers used this compound to react with β-alkoxyvinyl trihalomethyl ketones. [] This cyclocondensation reaction produced a series of novel 2-methylsulfanyl-tetrahydropyrimidines. The study further characterized these newly synthesized compounds using NMR spectroscopy and computational modeling.

Q3: Another paper mentions the synthesis of "4-trihalomethyl-2-methylthiopyrimidines". Can you elaborate on this process? []

A3: In that particular study, this compound was reacted with β-alkoxyvinyl tri[fluoro]chloromethyl ketones. [] This reaction led to the formation of a series of 4-trihalomethyl-2-methylthiopyrimidines. The researchers systematically investigated different reaction conditions to optimize the synthesis of these compounds.

Q4: The research mentions "antimicrobial activity" in relation to compounds synthesized using this compound. Could you elaborate? []

A4: One of the research papers discusses the synthesis of amidinoazaandrostanes and guanidinoazaandrostanes, utilizing this compound as a reagent. [] These synthesized compounds exhibited antimicrobial activity against Saccharomyces cerevisiae, a type of yeast. This finding is notable as it demonstrates the potential of this compound-derived compounds in developing novel antimicrobial agents.

Q5: Are there any studies exploring the structure-activity relationship (SAR) of compounds derived from this compound?

A5: Yes, one study investigated the SAR of 2-methylthio-4-(substituted-anilino)-5-carbethoxypyrimidines. [] These compounds were synthesized using this compound as a starting material. The researchers aimed to understand how modifications to the anilino substituent affected the antitumor activity of these pyrimidine derivatives.

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